molecular formula C7H11NO B176571 6-Azaspiro[3.4]octan-5-one CAS No. 1193-30-2

6-Azaspiro[3.4]octan-5-one

Cat. No. B176571
CAS RN: 1193-30-2
M. Wt: 125.17 g/mol
InChI Key: NOJVDKBJPQMKBH-UHFFFAOYSA-N
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Description

“6-Azaspiro[3.4]octan-5-one” is an organic compound with the molecular formula C7H11NO . It is also known as 2-oxa-6-azaspiro[3.4]octan-5-one .


Synthesis Analysis

The synthesis of “6-Azaspiro[3.4]octan-5-one” involves various approaches. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Molecular Structure Analysis

The molecular structure of “6-Azaspiro[3.4]octan-5-one” is unique due to its spirocyclic scaffold. The InChI code for this compound is 1S/C7H11NO/c9-6-7(2-1-3-7)4-5-8-6/h1-5H2, (H,8,9) .


Physical And Chemical Properties Analysis

“6-Azaspiro[3.4]octan-5-one” is a solid at room temperature . It has a molecular weight of 125.17 g/mol .

Scientific Research Applications

Drug Discovery and Synthesis

  • Novel thia/oxa-azaspiro[3.4]octanes, including 6-Azaspiro[3.4]octan-5-one derivatives, have been synthesized as multifunctional, structurally diverse modules for drug discovery. These compounds are created using robust and step-economic routes and have been designed with the potential for use in various pharmaceutical applications (Li, Rogers-Evans, & Carreira, 2013).

Structural and Conformational Analysis

  • Structural and conformational analyses of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, which are structurally related to 6-Azaspiro[3.4]octan-5-one, have been performed. These analyses utilize NMR spectroscopy to determine relative configurations and preferred conformations, reflecting the steric and electronic effects of substituents (Montalvo-González & Ariza-Castolo, 2012).

Scaffold Development for Medicinal Chemistry

  • 6-Azaspiro[3.4]octan-5-one derivatives have been developed as scaffolds for chemistry-driven drug discovery. These scaffolds include functionalized pyrrolidines, piperidines, and azepines, highlighting their significance in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Novel Derivatives

  • Derivatives of 6-Azaspiro[3.4]octan-5-one have been synthesized through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones as dipolarophiles with nitrones. These derivatives demonstrate the potential for diverse chemical applications and medicinal chemistry (Chiaroni et al., 2000).

Safety and Hazards

The safety information for “6-Azaspiro[3.4]octan-5-one” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, and H319 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

6-azaspiro[3.4]octan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-7(2-1-3-7)4-5-8-6/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJVDKBJPQMKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[3.4]octan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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